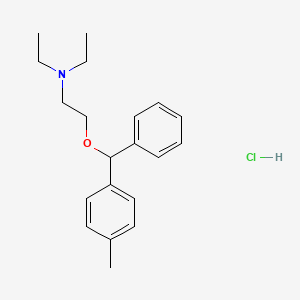
1-(Acetyloxy)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the molecular formula
- It consists of a naphthalene ring system with a carboxylic acid group (COOH) at position 2 and an acetyl group (CH3CO-) attached to the oxygen atom of the carboxylic acid group.
- This compound is of interest due to its unique structure and potential applications.
1-(Acetyloxy)naphthalene-2-carboxylic acid: C11H8O2
.Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the acetylation of naphthalene-2-carboxylic acid using acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or chloroform).
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.
Major Products: The major products depend on the reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Research into its pharmacological properties.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- In biological systems, it may interact with cellular targets, affecting metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other naphthalene carboxylic acids, such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Uniqueness: The acetyl group at position 2 distinguishes it from other naphthalene carboxylic acids.
Eigenschaften
CAS-Nummer |
6301-40-2 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-acetyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
OTXGVXYCMIJUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


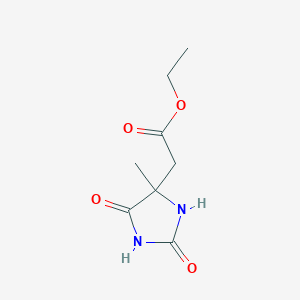
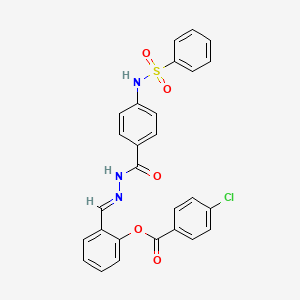
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
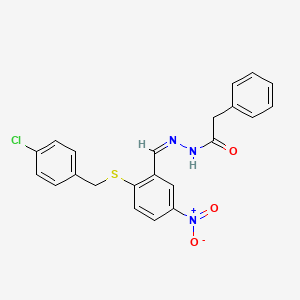
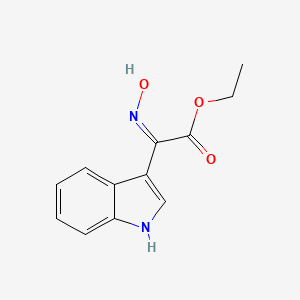
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)
